molecular formula C19H20N4O3S2 B2401346 N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1428351-86-3

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2401346
CAS No.: 1428351-86-3
M. Wt: 416.51
InChI Key: DGEDDRNGOHYASI-UHFFFAOYSA-N
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Description

“N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a chemical compound with the molecular formula C17H21N3O4S2 . It has a molecular weight of 395.5 g/mol . The compound is characterized by a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes a pyridine ring, a piperidine ring, and a benzenesulfonamide group . The exact 3D conformer and 2D structure can be found in databases like PubChem .


Physical and Chemical Properties Analysis

The compound has several computed properties. It has a topological polar surface area of 113 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 7 . It also has a rotatable bond count of 6 .

Scientific Research Applications

Molecular Interaction and Drug Design

The molecular interaction of analogous compounds with cannabinoid receptors highlights the importance of structural analysis in drug design, providing insights into the conformational preferences and interaction mechanisms of potential drug candidates. Such studies are crucial for designing selective antagonists for specific receptors, with applications ranging from pain management to neurological disorders (Shim et al., 2002).

Synthesis and Antimicrobial Activities

The synthesis of thiazole-aminopiperidine hybrid analogues and their evaluation as Mycobacterium tuberculosis GyrB inhibitors exemplifies the potential antimicrobial applications of similar compounds. This area of research is particularly relevant in addressing drug-resistant bacterial infections and exploring new therapeutic options (Jeankumar et al., 2013).

Heterocyclic Compound Synthesis

Research on the synthesis of new heterocyclic compounds, including pyridine derivatives with potential antimicrobial properties, demonstrates the versatility of such chemical frameworks in medicinal chemistry. The exploration of different substituents and core structures contributes to the discovery of novel agents with specific biological activities (Patel & Agravat, 2007; Patel & Agravat, 2011).

Antipsychotic Agent Evaluation

The evaluation of heterocyclic carboxamides as potential antipsychotic agents illustrates the ongoing search for compounds with improved efficacy and reduced side effects in the treatment of psychiatric disorders. This research area emphasizes the importance of finding a balance between therapeutic benefits and tolerability (Norman et al., 1996).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the wide range of bioactivities exhibited by similar compounds , it could be worthwhile to investigate its potential applications in medical and pharmaceutical research.

Properties

IUPAC Name

N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c24-18(19-22-16-5-1-2-6-17(16)27-19)21-12-14-7-10-23(11-8-14)28(25,26)15-4-3-9-20-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEDDRNGOHYASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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